molecular formula C15H30 B12703092 (Z)-7-Pentadecene CAS No. 74392-28-2

(Z)-7-Pentadecene

Cat. No.: B12703092
CAS No.: 74392-28-2
M. Wt: 210.40 g/mol
InChI Key: ZXFYKYSBFXNVIG-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-Pentadecene is a high-purity, unsaturated hydrocarbon with the molecular formula C15H30 and a molecular weight of 210.40 g/mol . This compound is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use procedures. Products labeled RUO are in the laboratory research phase of development and are exempt from the regulatory controls applicable to diagnostic products, meaning they have not been validated for clinical use . In research, this compound is identified as a semiochemical, particularly in entomological and ecological studies. It has been identified as a component of the oil gland secretions in oribatid mites, suggesting a role in chemical communication within ecosystems . Its specific structure and properties make it valuable for studying insect behavior, chemical ecology, and as a standard in the synthesis of other more complex pheromones . Key physical properties include a boiling point of 546.76 K and a melting point of 253.73 K . Researchers can utilize this compound in gas chromatography-mass spectrometry (GC-MS) analysis and various synthetic organic chemistry applications to advance fundamental scientific knowledge .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74392-28-2

Molecular Formula

C15H30

Molecular Weight

210.40 g/mol

IUPAC Name

(Z)-pentadec-7-ene

InChI

InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h13,15H,3-12,14H2,1-2H3/b15-13-

InChI Key

ZXFYKYSBFXNVIG-SQFISAMPSA-N

Isomeric SMILES

CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCC=CCCCCCC

Origin of Product

United States

Natural Occurrence and Ecological Isolation of Z 7 Pentadecene

Presence in Plant Volatile Organic Compound (VOC) Emissions

(Z)-7-Pentadecene has been identified as a significant component of the volatile organic compounds (VOCs) released by certain plants. These emissions are often crucial for attracting specific pollinators, ensuring reproductive success. The compound's role is particularly well-documented in the floral scents of Cacao and as part of the complex chemical mimicry employed by certain orchids.

The floral bouquet of the cacao tree, Theobroma cacao, is unusual among flowering plants, consisting almost entirely of straight-chain saturated and unsaturated hydrocarbons. nih.govtandfonline.com Within this blend, this compound is one of the most abundant components. nih.govcambridge.org This chemical profile is integral to the pollination of cacao, which relies on small biting midges from the family Ceratopogonidae. tandfonline.comtandfonline.com

Research has shown that the floral scent of cacao, including this compound, elicits a weak but notable attraction in pollinating midges such as Forcipomyia spp., Culicoides paraensis, and Dasyhelea borgmeieri. nih.govtandfonline.com While these midges are not solely dependent on cacao flowers for sustenance, the volatile emissions play a role in guiding their foraging behavior. tandfonline.com Interestingly, studies using a synthetic blend containing only the four major hydrocarbon components, including this compound, failed to attract the midges, indicating that the minor compounds in the natural floral odor are also necessary to elicit a full behavioral response. tandfonline.comresearchgate.net The biosynthesis of this compound in cacao is likely derived from the decarboxylation of palmitoleic acid. tandfonline.com

Table 1: Relative Abundance of Major Volatile Compounds in Theobroma cacao Flowers

This table presents data from gas chromatography-mass spectrometry (GC-MS) analysis of volatile collections from cacao flowers, showing the relative amounts of key hydrocarbon components.

Compound NameChemical ClassRelative Amount (%)
TridecaneAlkane24.3
Pentadecane (B166386)Alkane19.9
This compound Alkene 14.2
(Z)-8-HeptadeceneAlkene11.6
HeptadecadieneAlkadiene6.2
HeptadecatrieneAlkatrieneMinor Component

Data sourced from Arnold et al. (2019). nih.govtandfonline.comcambridge.org

The fly orchid, Ophrys insectifera, is a prime example of pollination through sexual deception, where the flower mimics the appearance and, crucially, the sex pheromones of its specific pollinators. sakura.ne.jpnzdr.ruresearchgate.net The orchid attracts male digger wasps of the species Argogorytes mystaceus and Argogorytes fargeii by emitting a scent that mimics the female wasp's mating pheromones. sakura.ne.jpresearchgate.net

While a blend of compounds is responsible for this chemical mimicry, specific alkenes are key to its success. researchgate.net Research has identified several semiochemicals in both the orchid's floral emissions and the female wasp's pheromone blend. researchgate.net Although (Z)-8-heptadecene is a significant EAD-active compound found in O. insectifera itself, this compound has been identified as a component of the female sex pheromone of its pollinator, A. fargeii. researchgate.net This compound, along with others like (Z)-6-pentadecene and (Z,Z)-6,9-heptadecadiene from the female wasp, demonstrates the complex chemical overlap that facilitates the orchid's deceptive strategy. researchgate.netresearchgate.net The presence of different alkene isomers, including (Z)-7-alkenes, is a major factor in the divergence of pollinator attraction among closely related Ophrys species, highlighting its evolutionary importance. researchgate.net

Identification in Arthropod Exudates and Semiochemical Systems

This compound is not limited to the plant kingdom; it is also a component of the chemical communication and defense systems of various arthropods. Its function ranges from being an inert comparative compound in honey bee studies to a component of defensive secretions and pheromones in mites and thrips.

In studies of honey bee hygienic behavior—a social immunity trait where bees detect and remove diseased or parasitized brood—researchers have sought to identify the specific chemical cues that trigger this response. Certain alkenes, such as (Z)-6-pentadecene, have been identified as active triggers associated with brood infested by the parasitic mite Varroa destructor.

In these experiments, this compound was used as a structurally similar hydrocarbon control. The application of this compound to brood cells did not significantly increase hygienic behavior from the bees, in stark contrast to the strong response elicited by compounds like (Z)-6-pentadecene and (Z)-10-tritriacontene. This use as an inactive control compound demonstrates the high specificity of the honey bees' olfactory system and confirms that not all unsaturated hydrocarbons trigger this critical colony defense mechanism.

This compound has been identified within the volatile chemical profiles of several mite species, where it is often part of complex glandular secretions. In the astigmatid mite Caloglyphus polyphyllae, this compound is one of several hydrocarbons found in the opisthonotal glands. tandfonline.com The full secretion includes a characteristic set of monoterpenes and other hydrocarbons such as tridecane, pentadecane, (Z)-8-heptadecene, and (Z,Z)-6,9-heptadecadiene. tandfonline.com

In a related acarid mite, Tyrophagus neiswanderi, a mixture of alkenes including this compound (at 35.1%) was identified as an alarm pheromone. Furthermore, in the oribatid mite Hydronothrus crispus, this compound is also a component of its oil gland secretions.

In several species of thrips, particularly gall-inhabiting ones, hydrocarbons are major components of anal exudates that serve as defensive allomones. The species Varshneyia pasanii is notable for producing a diverse array of six different hydrocarbons in its anal secretion, including this compound. This secretion, which also contains compounds like dodecane, tridecane, and pentadecane, is believed to function as a repellent against predators.

Table 2: Hydrocarbons Identified in the Anal Exudates of Varshneyia pasanii

This table lists the various hydrocarbons that constitute the defensive secretion of the thrips Varshneyia pasanii.

Compound NameChemical Class
DodecaneAlkane
TridecaneAlkane
TetradecaneAlkane
This compound Alkene
PentadecaneAlkane
(Z)-8-HeptadeceneAlkene

Data sourced from Blum (1991) and Suzuki et al. (1986, 1988).

Compound Index

Detection in Algal Metabolomes

This compound, a long-chain alkene, has been identified as a volatile organic compound (VOC) and a component of the essential oils in various algal species, particularly within freshwater and marine green algae. Its presence is often determined through methods like gas chromatography-mass spectrometry (GC-MS) analysis of algal extracts.

Research has shown that the composition and abundance of volatile compounds, including this compound, can vary significantly among different algal species and even within the same species depending on environmental conditions.

Detailed Research Findings:

A study on the freshwater green alga Chara vulgaris identified 7-heptadecene as one of the most abundant volatile compounds, constituting 10.5% of the total volatile oil. agrimaroc.org This research highlights the significant contribution of this compound to the alga's chemical profile. The essential oil was extracted using diethyl ether and analyzed by GC-MS. agrimaroc.org

In another investigation involving the green macroalga Spirogyra species collected from the Ganga River, (Z)-7-Hexadecenoic acid, methyl ester was detected, though at a lower concentration of 0.17%. phytojournal.com While not this compound itself, this finding points to the presence of related C17 unsaturated compounds in freshwater algae.

Further studies on various algal species have consistently reported the presence of pentadecene isomers. For instance, research on commercial Japanese green algae, including Ulva prolifera and Ulva linza, identified heptadecene as a major volatile compound. nih.gov Similarly, 1-pentadecene (B78149) has been noted in the green edible alga Ulva pertusa. upm.edu.my

The detection of this compound and its isomers in the metabolomes of these algae suggests their involvement in various biological and ecological functions. Some hydrocarbons in algae are known to act as chemical messengers or sex hormones. upm.edu.my Additionally, the release of these volatile compounds can be influenced by factors such as grazing by herbivores. For example, the microalga Microchloropsis gaditana was found to release 1-pentadecene and 1-heptadecene (B1198413) specifically during grazing by rotifers, suggesting a role in signaling damage. nih.govmdpi.com

The following tables summarize the detection of this compound and related compounds in different algal species based on published research.

Table 1: Detection of this compound and Related Compounds in Algae

Algal Species Compound Detected Relative Abundance/Concentration Method of Analysis Source
Chara vulgaris (Freshwater green alga) 7-Heptadecene 10.5% of total volatile oil GC-MS agrimaroc.org
Spirogyra sp. (Freshwater green alga) (Z)-7-Hexadecenoic acid, methyl ester 0.17% GC-MS phytojournal.com
Ulva prolifera (Green alga) Heptadecene Most abundant compound SPME-GC-MS nih.gov
Ulva linza (Green alga) Heptadecene Most abundant compound SPME-GC-MS nih.gov
Ulva pertusa (Green edible alga) 1-Pentadecene Present SDE, GC-MS upm.edu.my
Microchloropsis gaditana (Microalga) 1-Pentadecene Detected during rotifer grazing GC-MS nih.govmdpi.com
Xenococcus sp. PCC 7305 (Cyanobacterium) 1-Pentadecene, 2-Pentadecene Present GC/MS nih.govrsc.org
Sargassum thunbergii (Brown alga) 8-Heptadecene 5.97% - 14.82% HS-SPME/GC-MS mdpi.com

SPME-GC-MS: Solid Phase Microextraction Gas Chromatography-Mass Spectrometry; SDE: Simultaneous Distillation and Extraction; HS-SPME/GC-MS: Headspace Solid Phase Microextraction Gas Chromatography-Mass Spectrometry.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
7-Heptadecene
(Z)-7-Hexadecenoic acid, methyl ester
1-Pentadecene
Heptadecene
1-Heptadecene
2-Pentadecene

Biosynthetic Pathways and Mechanistic Elucidation of Z 7 Pentadecene

Proposed Biogenesis from Fatty Acid Precursors

The biosynthesis of long-chain alkenes like (Z)-7-pentadecene is understood to originate from ubiquitous fatty acid precursors. The core processes involve desaturation to introduce a double bond, followed by chain elongation and a terminal decarboxylation or decarbonylation step.

Decarboxylation of Palmitoleic Acid ((Z)-9-Hexadecenoic Acid)

One of the primary proposed pathways for the formation of this compound involves the decarboxylation of palmitoleic acid, also known as (Z)-9-hexadecenoic acid. gre.ac.ukwikipedia.org This process entails the removal of a carboxyl group from the C16 fatty acid, resulting in a C15 alkene. gre.ac.uk The position of the double bond in palmitoleic acid at the ninth carbon (from the carboxyl end) directly corresponds to the double bond at the seventh carbon in this compound (when numbered from the opposite end of the carbon chain).

The conversion of fatty acids to hydrocarbons is a known biological process. nih.gov In some cases, this conversion is a direct decarboxylation, where a fatty acid is converted to an n-1 alkene. scispace.com For instance, the enzyme OleTJE from Jeotgalicoccus sp. can catalyze the decarboxylation of fatty acids to terminal olefins. nih.govgsartor.org While this specific enzyme produces 1-alkenes, it demonstrates the principle of enzymatic decarboxylation of fatty acids to form alkenes.

Connection to Oleic Acid Metabolism

The biosynthesis of this compound is also connected to oleic acid metabolism. Palmitoleic acid itself is derived from palmitic acid through the action of the enzyme stearoyl-CoA desaturase-1 (SCD1). wikipedia.orgtuscany-diet.net Palmitic acid can also be elongated to stearic acid, which is then desaturated by the same enzyme to form oleic acid. researchgate.netmdpi.com This highlights a branch point in fatty acid metabolism where the pool of C16 and C18 fatty acids can be directed towards various unsaturated products.

Furthermore, in some organisms, there is an interplay between the production of different alkene isomers, which is tied to the availability and modification of both palmitoleic and oleic acids. google.com The enzymes involved in these pathways often exhibit substrate flexibility, allowing them to act on different fatty acid chains, albeit with varying efficiencies.

Enzymatic Systems and Desaturase Involvement

The biosynthesis of this compound is not the result of a single enzyme but rather a coordinated enzymatic system. Central to this process are desaturases, which introduce the crucial double bond, and subsequent enzymes that modify the fatty acid chain length and perform the final conversion to an alkene.

Role of Specific Desaturases (e.g., SAD3, SAD5 in related alkene synthesis)

Stearoyl-acyl carrier protein (ACP) desaturases (SADs) are key enzymes in determining the position of the double bond in the resulting alkene. plos.orgnih.govnih.gov In the context of related alkene biosynthesis in orchids of the genus Ophrys, specific SAD homologs have been identified that correlate with the production of different alkene isomers. plos.orgnih.govanu.edu.au

For example, in Ophrys exaltata, high expression of the desaturase SAD5 is strongly associated with the production of (Z)-7-alkenes. plos.organu.edu.audatadryad.org In vitro studies have shown that SAD5 is a specialized Δ9-palmitoyl-ACP desaturase, meaning it specifically introduces a double bond at the 9th position of a 16-carbon fatty acid precursor (palmitoyl-ACP). anu.edu.auuzh.ch This creates (Z)-9-hexadecenoyl-ACP, the direct precursor to palmitoleic acid.

Another desaturase, SAD3, has been identified as a "housekeeping" enzyme that catalyzes the desaturation of both stearoyl-ACP (18:0) to oleoyl-ACP (18:1Δ9) and palmitoyl-ACP (16:0) to palmitoleoyl-ACP (16:1Δ9). anu.edu.auuzh.ch The presence of these specialized and generalist desaturases allows for the differential production of various unsaturated fatty acid precursors, which can then be channeled into different alkene biosynthetic pathways.

Elongation and Decarbonylation Mechanisms

Following desaturation, the unsaturated fatty acid precursor undergoes further modification. In many cases, this involves elongation of the carbon chain. oup.com The elongated, unsaturated fatty acyl-CoA is then reduced to a fatty aldehyde. oup.com

The final step in the formation of the alkene is the removal of a carbonyl group from the fatty aldehyde, a process known as decarbonylation. oup.comnih.gov This reaction is catalyzed by an aldehyde decarbonylase, which results in an alkane or alkene that is one carbon shorter than the aldehyde precursor. oup.com The fate of the aldehyde carbon can vary depending on the organism and the specific enzyme, being released as CO, CO2, or formate. nih.gov

Alternatively, a direct decarboxylation of the fatty acid can occur, as seen with some P450 enzymes, which convert fatty acids directly to terminal alkenes and CO2. scispace.com This represents a more direct route to alkene formation, bypassing the fatty aldehyde intermediate. gsartor.org

Microbial Biosynthesis Pathways

Microorganisms, particularly bacteria and cyanobacteria, are known producers of a variety of hydrocarbons, including alkanes and alkenes. biofueljournal.comnih.govbiofueljournal.com These microbial systems offer a platform for the sustainable production of these valuable chemicals. biofueljournal.commdpi.com

The biosynthesis of alkenes in microbes generally follows the fatty acid synthesis pathway, where fatty acid intermediates are converted into hydrocarbons. biofueljournal.comasm.org For example, some bacteria synthesize long-chain olefins through a head-to-head condensation of fatty acids. gsartor.org Other pathways involve the decarbonylation of fatty aldehydes to produce alkanes and alkenes. asknature.org

Metabolic engineering has been employed to enhance the production of specific hydrocarbons in microbial hosts like Escherichia coli and the yeast Saccharomyces cerevisiae. mdpi.comnih.gov By introducing and optimizing the expression of key enzymes, such as desaturases and decarbonylases, it is possible to direct the metabolic flux towards the synthesis of desired alkenes. frontiersin.org For instance, the expression of a fatty acid decarboxylase from Jeotgalicoccus in E. coli has been shown to confer the ability to produce terminal olefins. asm.org The production of pentadecane (B166386), a related alkane, has also been demonstrated and optimized in engineered E. coli. researchgate.net These approaches hold promise for the future industrial-scale production of specific alkenes like this compound.

Microalgal Metabolism for Alkene Production

Certain species of microalgae are natural producers of hydrocarbons, including the C15 alkene, this compound. These compounds are believed to originate from the organism's fatty acid metabolism.

Detailed studies have shown that several model microalgae can produce alkanes and alkenes with carbon chain lengths of C15 to C17. nih.gov In the green microalgae Chlamydomonas reinhardtii and Chlorella variabilis NC64A, 7-heptadecene has been identified as the predominant hydrocarbon synthesized. nih.gov The production of this alkene is notably dependent on light, suggesting a link to photosynthetic activity. nih.gov The direct precursor for 7-heptadecene in these organisms has been identified as cis-vaccenic acid (18:1Δ11). nih.gov This was confirmed through experiments where intact Chlamydomonas cells were incubated with per-deuterated palmitic acid (D31-16:0), which led to the formation of deuterated stearic acid (D31-18:0), deuterated oleic and cis-vaccenic acids (D29-18:1), and ultimately, deuterated heptadecene (D29-heptadecene). nih.gov

Cell fractionation experiments have revealed that approximately 80% of the synthesized alkene is located within the chloroplast, further strengthening the connection between its biosynthesis and photosynthesis. nih.gov While the precise enzymatic pathway remains to be fully elucidated, the process is thought to involve a decarboxylation of the precursor fatty acid. nih.gov Interestingly, genomic analysis of Chlamydomonas, Chlorella, and Nannochloropsis has not identified any genes homologous to known hydrocarbon biosynthesis enzymes, indicating the presence of a novel, yet-to-be-discovered pathway in these microalgae. nih.gov

The following table summarizes the detection of pentadecene and related hydrocarbons in various microalgal species.

Microalgal SpeciesDetected HydrocarbonsMajor HydrocarbonPrecursorPathway Characteristic
Chlamydomonas reinhardtii7-Heptadecene7-Heptadecenecis-Vaccenic AcidLight-dependent
Chlorella variabilis NC64APentadecane, Heptadecane, 7-Heptadecene, 8-Heptadecene7-HeptadeceneNot specifiedLight-dependent
Nannochloropsis speciesPentadecane, Heptadecane, 7-Heptadecene, 8-HeptadeceneNot specifiedNot specifiedUnknown
Ostreococcus tauriC21 hexaeneC21 hexaeneNot applicableNo C15-C19 hydrocarbons detected
Phaeodactylum tricornutumC21 hexaeneC21 hexaeneNot applicableNo C15-C19 hydrocarbons detected

Engineered Yeast Systems (Saccharomyces cerevisiae) for Hydrocarbon Biosynthesis

The budding yeast Saccharomyces cerevisiae is a widely utilized platform for metabolic engineering due to its genetic tractability and suitability for industrial fermentation. annualreviews.org While not a natural producer of long-chain hydrocarbons, it has been successfully engineered to synthesize alkanes and alkenes for biofuels and specialty chemicals. google.comsciopen.com The production of hydrocarbons like this compound in yeast requires the introduction of heterologous biosynthetic pathways and the optimization of native metabolic fluxes to ensure an adequate supply of precursors. researchgate.net

A common strategy involves expressing a two-step pathway from cyanobacteria, which first reduces a fatty acid derivative to a fatty aldehyde, followed by the decarbonylation of the aldehyde to form an alkane or alkene. google.com This pathway typically utilizes a fatty acyl-ACP/CoA reductase (FAR) and an aldehyde-deformylating oxygenase (ADO). researchgate.net To produce this compound, which is a C15 alkene, the pathway would need to be supplied with its precursor, palmitoleic acid (a C16 unsaturated fatty acid). However, a significant challenge in S. cerevisiae is that the fatty acyl-ACP pool, a primary substrate for many bacterial hydrocarbon synthesis enzymes, is mainly confined to the mitochondria. researchgate.net

Engineering efforts therefore focus on several key areas:

Pathway Introduction: Heterologous expression of genes from organisms known to produce alkenes. For instance, the expression of a fatty acid decarboxylase from the bacterium Jeotgalicoccus sp., which converts fatty acids directly into terminal alkenes (1-alkenes), has been demonstrated. gsartor.org

Precursor Supply Enhancement: Overproducing the specific fatty acid precursors, such as palmitoleoyl-CoA, by upregulating fatty acid synthesis and modification enzymes.

Competing Pathway Deletion: Eliminating native pathways that divert precursors away from hydrocarbon synthesis. For example, deleting the gene for hexadecenal dehydrogenase (HFD1) has been shown to be important for enabling alkane biosynthesis in yeast. google.com

Improving Cofactor and Electron Supply: Ensuring sufficient supply of reducing equivalents like NADPH for the reductase enzymes. acs.org

Product Secretion: Expressing transporter proteins to facilitate the secretion of the hydrophobic alkene products from the cell, which can alleviate product toxicity and simplify downstream processing. acs.org

Through these combined strategies, engineered yeast strains have been developed that can produce various hydrocarbons. For instance, one engineered strain expressing enzymes from Synechococcus elongatus successfully produced pentadecane and heptadecane. google.com Another study achieved a 10-fold improvement in 1-alkene production (up to 35.3 mg/L) through dynamic regulation of enzyme and transporter expression. acs.org While the specific production of this compound has not been a primary focus in published literature, these engineering principles establish a clear framework for its potential biosynthesis in S. cerevisiae.

The table below details examples of engineered S. cerevisiae strains and their hydrocarbon production capabilities.

Engineering StrategyKey Genes/ModificationsTarget Product(s)Reported Titer/Yield
Heterologous Pathway ExpressionExpression of SeFAR and SeFADO from Synechococcus elongatusPentadecane, HeptadecaneNot specified
Competing Pathway Deletion & Heterologous ExpressionDeletion of hexadecenal dehydrogenase (HFD1); Expression of various enzymesMedium-chain alkanesEnabled biosynthesis
Pathway Optimization & Dynamic RegulationManipulation of fatty acid metabolism, enzyme selection, transporter expression1-Alkenes35.3 mg/L

Ecological Chemistry and Biological Function of Z 7 Pentadecene

Semiochemical Roles in Inter- and Intra-Specific Communication

(Z)-7-Pentadecene is involved in a diverse array of signaling functions across different species, acting as a key component in plant-pollinator interactions, insect pheromonal communication, and the regulation of social behaviors.

This compound has been identified as a crucial floral volatile in several plant species, where it acts as a chemical cue to attract pollinators.

Cacao Pollination: The floral scent of the cacao tree, Theobroma cacao, is composed of a unique blend of straight-chain hydrocarbons, with this compound being one of the most abundant components. d-nb.infonih.govresearchgate.net This bouquet, which also includes tridecane, pentadecane (B166386), and (Z)-8-heptadecene, is thought to play a role in attracting its primary pollinators, which are ceratopogonid midges. d-nb.infonih.govresearchgate.netmdpi.com While midges showed a weak attraction to the complete natural floral odor in studies, a synthetic blend of the four major components, including this compound, did not attract them, suggesting that a more complex mixture is necessary for pollinator attraction. d-nb.infonih.gov

Orchid Pollination: In the world of orchids, this compound is implicated in the complex chemical mimicry used to attract specific pollinators. For instance, in the sexually deceptive orchid Ophrys exaltata, (Z)-7-alkenes are part of the blend of hydrocarbons that attract male Colletes cunicularius bees. researchgate.net The specific configuration of the double bond is critical for attracting the correct pollinator. researchgate.net Research on Ophrys insectifera and its pollinator, Argogorytes fargeii, has also identified this compound in females of the pollinator species, suggesting its role in the chemical communication system between the orchid and the insect. anu.edu.aunih.govresearchgate.net Furthermore, analysis of the scent of various Ophrys species has detected pentadecene, highlighting its prevalence in the chemical signature of this genus. mdpi.compreprints.org

Table 1: Presence of this compound in Floral Scents and its Role in Pollination

Plant SpeciesPollinatorOther Major Volatile CompoundsRole of this compound
Theobroma cacao (Cacao)Ceratopogonid midgesTridecane, Pentadecane, (Z)-8-HeptadeceneComponent of pollinator-attracting floral scent d-nb.infonih.govresearchgate.netmdpi.com
Ophrys exaltataColletes cunicularius (Bee)(Z)-9-alkenes, n-alkanesKey component of a blend that sexually attracts male bees researchgate.net
Ophrys insectiferaArgogorytes fargeii (Wasp)(Z)-8-Heptadecene, n-PentadecaneFound in female wasps, suggesting a role in chemical mimicry by the orchid anu.edu.aunih.govresearchgate.net

This compound is a component of the cuticular hydrocarbon profile of several insect species, where it can function as a pheromone, influencing mating and other behaviors.

Drosophila Research: While not as extensively studied as other hydrocarbons in Drosophila, some research points to the presence and potential role of pentadecenes in the chemical communication of these fruit flies. The cuticular hydrocarbon profile of Drosophila is known to be sexually dimorphic and plays a significant role in chemical communication. biorxiv.org

Other Insects: In the South American cerambycid beetle Susuacanga octoguttata, (Z)-6-pentadecene was tentatively identified as a minor compound alongside the primary aggregation-sex pheromone, (Z)-7-hexadecene. illinois.edu Its exact function in this context is yet to be determined. illinois.edu

In honey bees (Apis mellifera), certain cuticular hydrocarbons are associated with unhealthy brood and can trigger hygienic behavior, a social immunity trait where workers remove dead or diseased brood from the nest.

Honey Bee Hygienic Behavior: Research has shown that specific chemical cues can elicit this cleaning behavior. While compounds like (Z)-10-tritriacontene and (Z)-6-pentadecene have been demonstrated to significantly increase hygienic behavior, this compound has been used as a control in these studies. researchgate.netx-mol.net The application of synthetic this compound to brood and brood cell caps (B75204) did not result in a significant increase in hygienic behavior compared to the active compounds, suggesting it does not act as a primary trigger for this response. researchgate.netx-mol.net This highlights the specificity of the chemical signals that regulate this complex social behavior.

Table 2: Effect of this compound on Honey Bee Hygienic Behavior

CompoundConcentrationHygienic Response (4h)Hygienic Response (24h)Conclusion
This compound (Control)0.1%, 0.3%, 1% in hexaneNo significant increaseNo significant increaseDoes not trigger hygienic behavior researchgate.netx-mol.net
(Z)-6-Pentadecene (Active)0.1%, 0.3%, 1% in hexaneSignificant increaseSignificant increaseTriggers hygienic behavior researchgate.netx-mol.net

Broader Biological Activities

Beyond its role in communication, this compound and related alkenes exhibit other biological activities, including potential antimicrobial properties and serving as defensive compounds.

Marine algae are known to produce a variety of bioactive compounds, including alkenes, which can possess antimicrobial properties. scilit.comnih.govnih.gov These secondary metabolites are thought to play a role in the defense of the algae against pathogens in their environment. nih.gov While the specific antimicrobial activity of this compound from an algal source is not extensively documented, the general class of alkenes found in algae is recognized for having antibacterial activity. scilit.comnih.gov Studies have shown that extracts from various algae containing a mixture of compounds, including hydrocarbons, can inhibit the growth of bacteria. tandfonline.com

This compound has been identified as a component of the defensive secretions of certain arthropods, particularly thrips. These allomones are chemicals that benefit the producer by affecting the behavior of a receiving individual of another species.

Thrips Defensive Secretions: The anal exudates of several thrips species contain a mixture of hydrocarbons that act as defensive allomones. usda.govuni-bayreuth.de this compound has been specifically identified in the secretions of Varshneyia pasanii and Liothrips kuwanai. usda.gov These secretions are effective repellents against predators such as ants. usda.gov The hydrocarbon mixture can act as a contact irritant and a distracting adhesive. usda.gov

Table 3: this compound in the Defensive Secretions of Thrips

Thrips SpeciesOther Hydrocarbons in SecretionFunction of Secretion
Varshneyia pasaniiDodecane, Tridecane, Tetradecane, Pentadecane, (Z)-8-HeptadeceneDefensive allomone against predators usda.gov
Liothrips kuwanaiTridecane, (Z)-8-HeptadeceneDefensive allomone against predators usda.gov

Advanced Chemical Synthesis and Derivatization Strategies for Z 7 Pentadecene

Laboratory Synthesis Methodologies

The creation of the Z-isomer of alkenes, which is often the thermodynamically less stable form, presents a significant challenge in organic synthesis, requiring methods that exert precise stereochemical control.

Wittig Reaction and Stereoselective Synthesis

The Wittig reaction is a widely utilized and reliable method for the synthesis of alkenes from aldehydes or ketones. libretexts.orgwikipedia.org It involves the reaction of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent). A key advantage of this reaction is its ability to produce Z-alkenes with high stereoselectivity, particularly when using non-stabilized ylides. wikipedia.orgorganic-chemistry.org

The synthesis of (Z)-7-Pentadecene via the Wittig reaction typically involves the reaction of heptanal with the ylide generated from octyltriphenylphosphonium bromide. The non-stabilized nature of the octyl ylide directs the reaction kinetically towards the formation of a cis-oxaphosphetane intermediate, which subsequently decomposes to yield the (Z)-alkene as the major product. libretexts.orgpitt.edu The driving force for the final step is the formation of the highly stable triphenylphosphine oxide. libretexts.org

Table 1: Wittig Synthesis of this compound

Reactant 1 Reactant 2 Major Product Byproduct Stereoselectivity

The stereochemical outcome is established during the initial cycloaddition of the ylide to the carbonyl, which proceeds through a four-centered transition state under salt-free conditions to form the oxaphosphetane directly. organic-chemistry.orgpitt.edu

Alternative Alkene Synthesis Approaches

While the Wittig reaction is a cornerstone of Z-alkene synthesis, several alternative methods have been developed to achieve high stereoselectivity. ovid.comnih.gov These approaches are crucial for substrates where the Wittig reaction may be suboptimal.

Silver-Catalyzed Hydroalkylation of Alkynes: This method provides an efficient route to diastereopure Z-alkenes by coupling terminal alkynes with alkylboranes. nih.govacs.org The reaction proceeds with high Z:E selectivity (often >300:1) and demonstrates broad functional group compatibility. The key step is believed to be a 1,2-metalate rearrangement of a silver borate intermediate. acs.org

Rhodium(I)-Catalyzed Olefin Isomerization: Developing olefin isomerization reactions to favor the kinetically controlled Z-alkene is challenging, as the E-alkene is typically the thermodynamically favored product. acs.org However, specific Rh(I)-catalyzed systems have been developed that can isomerize certain β,γ-unsaturated ketones to their α,β-unsaturated Z-enone counterparts, demonstrating a kinetically controlled process that favors the Z-isomer. acs.org

Alkyne Semireduction: The partial reduction of internal alkynes is a classic method for generating Z-alkenes. Catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) are commonly used to stop the hydrogenation at the alkene stage, yielding the cis or Z-isomer.

Derivatization Techniques for Structural Elucidation

Confirming the precise structure of a synthesized or isolated alkene, particularly the location of the double bond, requires specific analytical techniques. Derivatization converts the alkene into a compound that provides more structural information upon analysis, typically by mass spectrometry.

Dimethyl Disulfide (DMDS) Adduction for Double Bond Location

Derivatization with dimethyl disulfide (DMDS) followed by gas chromatography/mass spectrometry (GC/MS) analysis is a well-established and powerful method for pinpointing the location of a double bond in a mono-unsaturated alkene. nih.govnsf.gov The reaction involves the addition of a methylthio (–SCH₃) group to each of the two carbon atoms of the double bond, forming a stable dithioether adduct.

For this compound, the reaction with DMDS yields 7,8-bis(methylthio)pentadecane. When this adduct is subjected to electron ionization mass spectrometry (EI-MS), it undergoes a characteristic fragmentation pattern. The primary cleavage occurs at the carbon-carbon bond between the two carbons that were originally part of the double bond (C-7 and C-8). This cleavage results in two prominent diagnostic fragment ions. researchgate.net The masses of these ions allow for the unambiguous assignment of the original double bond position. nih.govnsf.gov In the case of 7-pentadecene, these key fragments are observed at m/z 145 and m/z 159. nih.gov

Table 2: Diagnostic Mass Fragments for DMDS Adduct of 7-Pentadecene

Analyte Derivatization Reagent Adduct Formed Analytical Method Key Diagnostic Ions (m/z)

Oxidative Cleavage and Spectroscopic Analysis

Oxidative cleavage is a chemical process that breaks both the σ and π bonds of an alkene's double bond, dividing the molecule into smaller, more easily identifiable fragments. libretexts.orgwikipedia.org Ozonolysis is the most common and effective method used for this purpose in structural elucidation. libretexts.orgwikipedia.orgtutorchase.comiitk.ac.in

The process involves reacting the alkene with ozone (O₃) at low temperatures, which initially forms an unstable molozonide intermediate. This intermediate rapidly rearranges to a more stable ozonide. libretexts.org A subsequent workup step, typically under reductive conditions (e.g., using dimethyl sulfide or zinc), cleaves the ozonide to yield carbonyl compounds (aldehydes or ketones). libretexts.orgchemistrysteps.com

When this compound is subjected to ozonolysis with a reductive workup, the double bond between C-7 and C-8 is cleaved. This cleavage results in the formation of two distinct aldehyde molecules:

Heptanal: From the C-1 to C-7 portion of the original molecule.

Octanal: From the C-8 to C-15 portion of the original molecule.

These smaller carbonyl products can then be readily identified using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, or mass spectrometry. By identifying heptanal and octanal as the products, one can deduce that the double bond in the parent C₁₅ alkene was located at the C-7 position. tutorchase.comiitk.ac.in

Table 3: Ozonolysis Products of this compound

Reactant Reaction Cleavage Products Identification Method

Analytical Methodologies for Z 7 Pentadecene Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating (Z)-7-pentadecene from complex mixtures, such as insect pheromone gland extracts or volatile collections from plants. The separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase.

Gas chromatography is the premier technique for the separation of volatile compounds like this compound. The use of capillary columns, which are long, narrow tubes with the stationary phase coated on the inner wall, provides high resolution and efficiency.

In the analysis of insect-derived semiochemicals, specific capillary columns are chosen based on their polarity to achieve optimal separation. For instance, in a study identifying electrophysiologically active compounds in Ophrys insectifera and its pollinator, Argogorytes fargeii, the presence of this compound was confirmed through co-injection with a synthetic standard on two different capillary columns. docbrown.info This dual-column confirmation is a standard practice to ensure the accuracy of the identification by comparing retention times on columns of different polarities.

The selection of the stationary phase is critical. Non-polar columns, such as those with a dimethylpolysiloxane phase, separate compounds primarily based on their boiling points. In contrast, polar columns, like those with a polyethylene glycol (wax) phase, provide separation based on both boiling point and polarity, which can be particularly useful for separating isomers.

Interactive Table: GC Capillary Column Parameters for Alkene Analysis

ParameterNon-Polar Column (e.g., DB-5)Polar Column (e.g., DB-WAX)
Stationary Phase 5% Phenyl-methylpolysiloxanePolyethylene glycol
Separation Principle Primarily boiling pointBoiling point and polarity
Application General screening of hydrocarbonsSeparation of isomers (e.g., Z/E)
Typical Dimensions 30 m x 0.25 mm ID x 0.25 µm film30 m x 0.25 mm ID x 0.25 µm film

High-resolution gas chromatography (HRGC) utilizes very long capillary columns (e.g., > 60 meters) or columns with a smaller internal diameter to achieve a significant increase in theoretical plates and, consequently, superior separation power. This is particularly important in pheromone analysis where complex mixtures of structurally similar isomers may be present. The ability to resolve closely eluting peaks is crucial for the accurate identification and quantification of each component. For long-chain alkenes like pentadecenes, HRGC can effectively separate positional and geometric isomers, which may have very similar boiling points but different biological activities.

Spectrometric Identification Methods

Following chromatographic separation, spectrometric techniques are employed to provide definitive structural information and confirm the identity of the compound.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the identification of this compound. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragmentation pattern provide a "fingerprint" for the molecule.

The mass spectrum of this compound will exhibit a molecular ion peak (M+) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (210.4 g/mol ). The fragmentation pattern of long-chain alkenes is characterized by a series of peaks corresponding to the loss of alkyl fragments. Cleavage at the allylic position (the carbon atom adjacent to the double bond) is often favored due to the stability of the resulting allylic carbocation. For this compound, this would lead to significant fragments resulting from cleavage of the C5-C6 and C9-C10 bonds. A typical mass spectrum would show clusters of ions separated by 14 mass units, corresponding to successive losses of CH₂ groups.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueIon StructureInterpretation
210[C₁₅H₃₀]⁺Molecular Ion (M⁺)
181[C₁₃H₂₅]⁺Loss of an ethyl radical (C₂H₅)
167[C₁₂H₂₃]⁺Loss of a propyl radical (C₃H₇)
153[C₁₁H₂₁]⁺Loss of a butyl radical (C₄H₉)
139[C₁₀H₁₉]⁺Loss of a pentyl radical (C₅H₁₁)
125[C₉H₁₇]⁺Loss of a hexyl radical (C₆H₁₃)
111[C₈H₁₅]⁺Loss of a heptyl radical (C₇H₁₅)
97[C₇H₁₃]⁺Cleavage at the double bond
83[C₆H₁₁]⁺Allylic cleavage fragment
69[C₅H₉]⁺Allylic cleavage fragment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While obtaining sufficient quantities of purified pheromones for NMR analysis can be challenging, it offers unambiguous structure elucidation.

¹H NMR Spectroscopy : In the proton NMR spectrum of this compound, the most characteristic signals are those of the vinyl protons (H-7 and H-8). Due to the cis configuration, these protons are expected to resonate in the range of 5.3-5.4 ppm and would appear as a multiplet due to coupling to each other and to the adjacent methylene protons. The coupling constant between the two vinyl protons (³JHH) in a cis arrangement is typically in the range of 6-14 Hz. libretexts.org The allylic protons on C-6 and C-9 would appear as multiplets around 2.0 ppm. The remaining methylene protons of the alkyl chains would produce a large, overlapping signal between 1.2-1.4 ppm, and the terminal methyl groups would appear as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The olefinic carbons (C-7 and C-8) are the most downfield of the sp³ hybridized carbons, typically appearing in the range of 120-140 ppm. libretexts.org Due to the shielding effect of the cis configuration, these carbons would resonate at a slightly higher field (lower ppm) compared to their trans counterparts. The allylic carbons (C-6 and C-9) would be found around 27-33 ppm, while the other aliphatic carbons would appear in the range of 22-32 ppm, with the terminal methyl carbon being the most upfield at approximately 14 ppm.

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

Atom¹H NMR (ppm)¹³C NMR (ppm)
C1/C15 (CH₃)~0.9 (t)~14
C2-C5/C10-C14 (CH₂)~1.2-1.4 (m)~22-32
C6/C9 (Allylic CH₂)~2.0 (m)~27-33
C7/C8 (Olefinic CH)~5.3-5.4 (m)~129-131

Electroantennographic Detection (EAD) in Chemical Ecology Studies

Electroantennographic detection (EAD) is a highly sensitive and specific technique used in chemical ecology to identify biologically active compounds. This method couples the separating power of a gas chromatograph with the olfactory sensory system of an insect antenna. The effluent from the GC column is split, with one portion directed to a standard detector (like a Flame Ionization Detector, FID) and the other passing over an insect's antenna.

When a compound that the insect can detect elutes from the column, it elicits a measurable electrical response from the antenna, which is recorded as a depolarization. By comparing the timing of the antennal responses with the peaks on the FID chromatogram, researchers can pinpoint which compounds in a complex mixture are behaviorally relevant.

In the study of Ophrys insectifera and its pollinator Argogorytes mystaceus, GC-EAD was instrumental in demonstrating that this compound, present in both the orchid's floral scent and the female insect's cuticle, elicited a significant antennal response from the male pollinator. docbrown.inforsc.org This provided strong evidence for its role as a key semiochemical in this pollination system.

Sample Preparation and Extraction Techniques

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, non-destructive, and sensitive technique for extracting volatile and semi-volatile compounds. nih.govelementlabsolutions.com It integrates sampling, extraction, and concentration into a single step. The technique utilizes a fused silica fiber coated with a stationary phase. When exposed to a sample, either by direct immersion or through the headspace, analytes partition from the sample matrix onto the fiber coating. Following extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. elementlabsolutions.comsupelco.com.tw

Headspace SPME (HS-SPME) is particularly well-suited for the analysis of volatile compounds like this compound emitted by living organisms, as it allows for in-vivo sampling without harming the subject. nih.gov This method involves placing the coated fiber in the vapor phase above the sample, where it adsorbs the volatile analytes. nih.gov

The selection of the fiber coating is crucial and depends on the polarity and molecular weight of the target analyte. elementlabsolutions.com For a non-polar alkene like this compound, a non-polar fiber such as polydimethylsiloxane (PDMS) is appropriate. Mixed-phase fibers, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), are also commonly used for general-purpose volatile analysis. senasica.gob.mxrespiratoryresearch.com In studies of volatile compounds from stored-grain insects, Carboxen/polydimethylsiloxane (CAR/PDMS) fibers have demonstrated high efficiency in extracting a broad range of analytes. murdoch.edu.aumdpi.com

Table 1: Common SPME Fiber Coatings for Volatile Compound Analysis

Fiber CoatingAbbreviationPropertiesTypical Analytes
PolydimethylsiloxanePDMSNon-polarVolatiles and semi-volatiles (non-polar)
Polydimethylsiloxane/DivinylbenzenePDMS/DVBBipolarGeneral purpose for volatile and semi-volatile compounds
Carboxen/PolydimethylsiloxaneCAR/PDMSBipolar (porous solid)Trace-level volatiles and low molecular weight compounds
PolyacrylatePAPolarPolar semi-volatiles

This table is generated based on data from multiple sources. respiratoryresearch.com

Research on the volatile emissions of various insects has successfully employed SPME for the identification of numerous compounds, including hydrocarbons. senasica.gob.mx For instance, a study on the Mediterranean fruit fly (Ceratitis capitata) utilized a PDMS/DVB fiber to collect emitted volatiles, successfully identifying 70 different compounds. senasica.gob.mx

Solvent Extraction

Solvent extraction is a conventional and widely used method for isolating chemical compounds from a sample matrix. This technique is particularly effective for extracting cuticular hydrocarbons, including this compound, from insects. The fundamental principle of solvent extraction is "like dissolves like," meaning a non-polar compound like this compound will readily dissolve in a non-polar solvent. researchgate.net

Commonly used solvents for the extraction of insect cuticular hydrocarbons are low-polarity organic solvents such as n-hexane and pentane. researchgate.netresearchgate.net These solvents are effective at dissolving the waxy outer layer of the insect cuticle where these hydrocarbons are present, without causing significant damage to internal tissues if the extraction time is controlled. The choice of solvent and the duration of the extraction can significantly impact the yield and chemical profile of the extracted compounds. researchgate.netmdpi.com For instance, longer extraction times may lead to the co-extraction of internal lipids, which may not be of interest.

The general procedure for solvent extraction of cuticular hydrocarbons involves briefly immersing the insect(s) in the selected solvent. The resulting extract, containing the dissolved hydrocarbons, is then carefully separated from the insect bodies. The solvent is typically evaporated under a gentle stream of nitrogen to concentrate the analytes before analysis, usually by gas chromatography-mass spectrometry (GC-MS).

Table 2: Solvents for Extraction of Cuticular Hydrocarbons

SolventPolarityBoiling Point (°C)Key Characteristics
n-HexaneNon-polar69Commonly used, effective for a wide range of hydrocarbons.
n-PentaneNon-polar36.1Highly volatile, easy to evaporate at low temperatures, reducing the loss of volatile analytes. researchgate.net
DichloromethaneWeakly polar39.6Can extract a similar lipid yield to n-hexane. mdpi.com

This table is generated based on data from multiple sources. researchgate.netmdpi.com

Studies on the cuticular waxes of plants have shown that n-hexane is a highly suitable solvent for extracting lipid components with minimal contamination from other cellular materials. researchgate.netmdpi.com This principle is directly applicable to the extraction of cuticular hydrocarbons from insects.

Headspace Volatile Collection

Headspace volatile collection, particularly dynamic headspace collection (also known as purge-and-trap), is a powerful technique for sampling airborne semiochemicals like this compound that are actively released by an organism into its environment. nih.govigem.org This method allows for the collection of volatiles from living organisms over a specific period, providing a more accurate representation of the chemical signals being emitted. nih.gov

The process involves placing the sample (e.g., a living insect or a group of insects) into a sealed chamber. A continuous stream of purified, inert gas, such as nitrogen or purified air, is passed through the chamber, over the sample. igem.org This gas stream acts as a carrier, sweeping the volatile compounds from the headspace. The exiting gas is then passed through a trap containing an adsorbent material, which captures the volatile organic compounds. igem.orgcollectionscanada.gc.ca

Commonly used adsorbents include porous polymers like Tenax® TA and Porapak® Q. researchgate.net The choice of adsorbent depends on the volatility and chemical nature of the target compounds. After the collection period, the trapped volatiles are recovered for analysis. This can be achieved either by eluting the trap with a small volume of a suitable solvent (solvent desorption) or by heating the trap to release the compounds directly into the injection port of a gas chromatograph (thermal desorption). nih.govcollectionscanada.gc.camarkes.comnih.gov Thermal desorption is often preferred as it is a solvent-free method and can provide higher sensitivity. collectionscanada.gc.camarkes.com

This technique has been widely applied in chemical ecology to study insect pheromones and other semiochemicals. igem.orgresearchgate.net For example, dynamic headspace sampling has been used to analyze the volatile organic compounds released by plants to attract insects. igem.org

Table 3: Common Adsorbents for Dynamic Headspace Collection

AdsorbentChemical CompositionRecommended forDesorption Method
Tenax® TA2,6-diphenyl-p-phenylene oxide polymerBroad range of volatile and semi-volatile organic compounds. nih.govThermal Desorption, Solvent Elution
Porapak® QEthylvinylbenzene-divinylbenzene copolymerGood for trapping a wide range of compounds. Thermal Desorption, Solvent Elution
Activated CharcoalPorous carbonHighly volatile compoundsSolvent Elution

This table is generated based on data from multiple sources. nih.gov

Environmental Fate and Transport Studies of Z 7 Pentadecene

Biodegradation Pathways in Environmental Matrices

Biodegradation is a primary mechanism for the removal of petroleum hydrocarbons, including alkenes, from the environment. This process is mediated by a diverse range of microorganisms that utilize these compounds as a source of carbon and energy. The rate and extent of biodegradation are influenced by the chemical structure of the compound, the composition and activity of the microbial community, and various environmental factors such as nutrient availability, temperature, and oxygen levels. nih.gov

Aqueous Systems (Water, Sediment)

In aqueous environments, (Z)-7-pentadecene is expected to partition predominantly to sediment and suspended organic matter due to its hydrophobic nature. The biodegradation of alkenes in aquatic systems is a well-documented phenomenon, carried out by bacteria present in both the water column and sediments. nih.gov The process is generally more rapid in the presence of sediments, which can harbor higher concentrations of hydrocarbon-degrading bacteria. diva-portal.org

The aerobic biodegradation of alkenes typically initiates with the oxidation of the molecule. For an internal alkene like this compound, one common pathway involves the oxidation of the double bond, potentially forming a diol. This is then further metabolized through various pathways, ultimately leading to intermediates of central metabolism, such as acetyl-CoA, which can then be used for cell growth or completely mineralized to carbon dioxide and water. Another potential initial point of attack is the terminal methyl group, leading to the formation of a fatty acid, which can then undergo β-oxidation.

Factors influencing biodegradation in aqueous systems include:

Oxygen Availability: Aerobic biodegradation is generally faster than anaerobic degradation.

Nutrient Concentrations: The availability of nutrients like nitrogen and phosphorus can be a limiting factor for microbial growth and hydrocarbon degradation. nih.gov

Microbial Community: The presence of a microbial community adapted to hydrocarbon degradation is crucial. nih.gov

Terrestrial Systems (Soil)

In soil environments, this compound is expected to be strongly adsorbed to soil organic matter. This adsorption can reduce its bioavailability to microorganisms, potentially slowing down the rate of biodegradation. However, soil microorganisms, including various bacteria and fungi, are known to be capable of degrading a wide range of hydrocarbons. nih.gov

The biodegradation pathways in soil are similar to those in aqueous systems, primarily involving aerobic oxidation. The initial steps can involve oxidation at the double bond or at the terminal ends of the molecule. The rate of degradation in soil is influenced by:

Soil Type and Organic Matter Content: Higher organic matter content can lead to stronger adsorption, potentially reducing bioavailability.

Moisture Content: Adequate moisture is necessary for microbial activity.

Aeration: Oxygen is a key requirement for aerobic degradation pathways.

Nutrient Availability: As in aqueous systems, the presence of essential nutrients is critical for microbial activity. nih.gov

Studies on the biodegradation of alkene mixtures in various inocula, including farm compost and sediments, have demonstrated that alkene biodegradation is a common metabolic process in diverse environments. nih.gov

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a substance to bioaccumulate is often estimated based on its octanol-water partition coefficient (Kow). A high log Kow value suggests a greater potential for the substance to accumulate in the fatty tissues of organisms.

This compound has a high calculated XLogP3 value of 7.4, indicating a strong tendency to partition into lipids and thus a potential for bioaccumulation. nih.gov

In aquatic organisms , compounds with high log Kow values are readily absorbed from the water across the gills of fish and can also be taken up through the diet. These substances can then be stored in fatty tissues. However, the actual extent of bioaccumulation also depends on the organism's ability to metabolize and excrete the substance. While specific bioaccumulation data for this compound in aquatic organisms is not available, its high lipophilicity suggests that it could accumulate in organisms if metabolic processes are slow.

In terrestrial organisms , bioaccumulation can occur through the consumption of contaminated soil or food sources. For soil-dwelling organisms, uptake from the soil is a primary route of exposure. For organisms higher up the food chain, biomagnification (the increase in concentration of a substance in organisms at successively higher levels in a food chain) could be a concern if the substance is persistent and not readily metabolized.

Table 1: Estimated Physicochemical Properties and Bioaccumulation Potential of this compound

PropertyValueImplication for Bioaccumulation
Molecular Weight210.40 g/mol nih.govN/A
XLogP3 (log Kow)7.4 nih.govHigh potential for bioaccumulation
Water SolubilityVery low (estimated)Increased partitioning into organisms

Adsorption, Desorption, and Volatilization Dynamics

The movement and distribution of this compound in the environment are largely controlled by its adsorption and volatilization characteristics.

Adsorption and Desorption: Due to its high hydrophobicity (high log Kow), this compound is expected to strongly adsorb to soil organic carbon and sediment. This process reduces its concentration in the aqueous phase and limits its mobility in soil and groundwater. The strength of adsorption is typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong adsorption. While an experimental Koc for this compound is not available, it can be estimated to be high based on its log Kow. Desorption from soil and sediment particles is expected to be a slow process.

Table 2: Summary of Environmental Fate and Transport Processes for this compound

ProcessEnvironmental CompartmentExpected SignificanceInfluencing Factors
Biodegradation Water, Sediment, SoilHighMicrobial community, oxygen, nutrients, bioavailability
Bioaccumulation Aquatic and Terrestrial OrganismsHigh PotentialLog Kow, metabolic rate
Atmospheric Phototransformation AtmosphereHigh•OH, NO3•, O3 concentrations
Aquatic Phototransformation Surface WaterLow to ModerateIndirect photolysis, presence of sensitizers
Adsorption/Desorption Soil, SedimentHigh (Adsorption)Organic carbon content, log Kow
Volatilization Water to Air, Soil to AirModerateHenry's Law constant, adsorption, environmental conditions

Research Applications and Future Perspectives of Z 7 Pentadecene

Advancements in Sustainable Biofuel Production

While (Z)-7-Pentadecene is not a primary biofuel in itself, it belongs to the class of long-chain hydrocarbons that are considered ideal "drop-in" biofuels for replacing conventional diesel and jet fuel. nih.govkaust.edu.sa Research is focused on developing sustainable pathways to produce such molecules from renewable biomass.

Two principal strategies are being explored for the synthesis of long-chain alkanes and alkenes:

Catalytic Hydrodeoxygenation (HDO): This is a key technology for converting bio-based feedstocks, such as vegetable oils and animal fats, into hydrocarbon biofuels. aalto.fi The process involves treating triglycerides and fatty acids with hydrogen over a catalyst to remove oxygen. nih.gov Depending on the specific reaction pathway (hydrodeoxygenation, decarbonylation, or decarboxylation), this process can yield alkanes with the same number of carbon atoms as the parent fatty acid or one fewer. nih.gov For instance, the deoxygenation of C16 fatty acids (like palmitic acid) can produce pentadecane (B166386) (C15), demonstrating the feasibility of generating hydrocarbons of this chain length from common biological precursors. researchgate.netlookchem.com

Metabolic Engineering: Advances in biotechnology have enabled the engineering of microorganisms, such as the yeast Saccharomyces cerevisiae, to produce long-chain hydrocarbons. nih.govnih.gov By introducing specific biosynthetic pathways, these microbes can convert simple sugars into valuable chemicals, including alkanes like pentadecane and heptadecane. researchgate.net This approach offers a promising route for the sustainable and controlled production of specific hydrocarbon chain lengths suitable for biofuel applications. nih.gov

Future research in this area will likely focus on optimizing catalysts and microbial strains to improve the yield and selectivity for specific C15 alkenes like this compound from sustainable, non-food feedstocks.

Role in Agricultural Pest Management Strategies (e.g., semiochemical lures)

This compound functions as a semiochemical, a broad class of signaling molecules used in communication between organisms. plantprotection.pl In many insect species, specific alkenes are key components of pheromone blends used for mate location. wikipedia.org The identification of this compound in certain insects makes it a valuable target for developing environmentally benign pest management strategies.

As a component of an insect's chemical communication system, this compound can be leveraged in Integrated Pest Management (IPM) programs through the development of semiochemical lures. plantprotection.plpherobase.com These lures can be used in traps for several purposes:

Monitoring: Detecting the presence and population density of a pest species to determine the need for intervention.

Mass Trapping: Deploying a large number of traps to capture a significant portion of the male population, thereby reducing mating success and subsequent generations.

Mating Disruption: Permeating an area with the synthetic pheromone to confuse males and prevent them from locating females.

Research has identified this compound as a chemical signal in several species, highlighting its potential for targeted pest control applications.

Table 1. Organisms Utilizing this compound or Related (Z)-7-Alkenes in Chemical Communication
OrganismOrder/FamilyRole of CompoundReference
Argogorytes mystaceusHymenoptera: CrabronidaeIdentified in females; potential pheromone component nih.govmdpi.com
Tortonia sp.Astigmata: SuidasiidaePheromone pherobase.com
Oulenzia sp.Astigmata: WinterschmitiidaePheromone pherobase.com
Colletes cunicularius (pollinator of Ophrys exaltata)Hymenoptera: Colletidae(Z)-7-Alkenes are key components of the female sex pheromone blend mimicked by the orchid researchgate.netscience.gov

Future work will involve field trials to determine the efficacy of lures containing synthetic this compound for monitoring and controlling specific pest populations, offering a sustainable alternative to broad-spectrum insecticides.

Contributions to Fundamental Chemical Ecology Research

The study of this compound and related alkenes has provided significant insights into fundamental principles of chemical ecology, particularly in the context of plant-pollinator interactions and speciation.

The most notable example comes from the research on sexually deceptive Ophrys orchids. These plants attract specific male insect pollinators by mimicking the sex pheromone of the corresponding female insect. nih.gov The composition of the volatile bouquet produced by the orchid is critical for this mimicry. Research has shown that different Ophrys species produce distinct blends of alkanes and alkenes, which leads to the attraction of different, specific pollinators, thus ensuring reproductive isolation between the orchid species. nih.gov

For example, the orchid Ophrys exaltata produces high levels of (Z)-7-alkenes to specifically attract its pollinator, the bee Colletes cunicularius. researchgate.netnih.gov In contrast, the closely related Ophrys sphegodes produces (Z)-9- and (Z)-12-alkenes to attract a different bee, Andrena nigroaenea. nih.govresearchgate.net The addition of (Z)-7-alkenes to O. sphegodes flowers was found to be inhibitory to its normal pollinator, demonstrating how subtle changes in alkene double-bond position are crucial for maintaining species boundaries. researchgate.net

Furthermore, the identification of this compound in the wasp Argogorytes mystaceus, a pollinator for the orchid Ophrys insectifera, contributes to the understanding of the co-evolutionary dynamics between these orchids and their insect partners. nih.govmdpi.com Research on these systems, where (Z)-7-alkenes play a key role, has made Ophrys a model system for studying pollinator-driven speciation and the evolution of chemical communication. nih.gov

Methodological Innovations in Analytical Chemistry

The challenge of identifying and quantifying trace amounts of specific isomers like this compound from complex natural mixtures has driven methodological advancements in analytical chemistry. The definitive identification of such a compound requires a combination of techniques that can separate it from closely related molecules and confirm its precise structure.

The standard approach for analyzing these semiochemicals involves a multi-step process:

Extraction: Volatiles are collected from the source (e.g., an insect gland or orchid flower) using methods like solvent extraction or solid-phase microextraction (SPME). nih.gov

Screening for Bioactivity: Gas Chromatography-Electroantennographic Detection (GC-EAD) is a critical technique where the effluent from a gas chromatograph is split between a standard detector and a live insect antenna. mdpi.comscience.gov This allows researchers to pinpoint which specific compounds in a complex mixture elicit a physiological response in the insect. frontiersin.org

Structural Identification: Compounds that show activity in GC-EAD are then identified using Gas Chromatography-Mass Spectrometry (GC-MS), which provides a mass spectrum that serves as a chemical fingerprint. mdpi.comnih.gov

Isomer Determination: Confirming the exact position and geometry of the double bond is a significant challenge. This is often accomplished through microderivatization reactions, such as with dimethyldisulfide (DMDS), which forms an adduct at the double bond, allowing its position to be easily determined by mass spectrometry. mdpi.com The separation of geometric (Z/E) isomers may require high-resolution capillary GC columns or, in some cases, High-Performance Liquid Chromatography (HPLC). nist.govresearchgate.net

Confirmation: The final step involves synthesizing the candidate compound and confirming that its analytical properties (retention time, mass spectrum) and biological activity match those of the natural product. nih.govmdpi.com

This rigorous analytical workflow, refined through the study of compounds like this compound, has become a cornerstone of modern chemical ecology research.

Table 2. Key Analytical Techniques in this compound Research
TechniquePurposeReference
Gas Chromatography-Electroantennographic Detection (GC-EAD)Identifies biologically active compounds in a mixture by using an insect antenna as a detector. mdpi.comscience.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Separates and provides structural information (mass spectrum) for compound identification. mdpi.comnih.gov
Dimethyldisulfide (DMDS) DerivatizationA chemical reaction used to determine the precise location of a double bond in an alkene. mdpi.com
High-Performance Liquid Chromatography (HPLC)Used for the separation of geometric (Z/E) isomers that may be difficult to resolve by GC. researchgate.net
Chemical SynthesisPrepares pure standards for analytical confirmation and for use in biological assays. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (Z)-7-Pentadecene in laboratory settings?

  • Methodological Answer : Synthesis typically involves enzymatic pathways, such as photodecarboxylase-mediated lipid conversion in engineered Bacillus subtilis strains. Key steps include substrate preparation (e.g., fatty acid precursors), enzyme optimization via strain engineering, and product extraction using organic solvents. Gas chromatography (GC) with alkane standards (e.g., C8–C20) is used for validation . For stereochemical specificity, Z-isomer synthesis requires controlled reaction conditions (e.g., temperature, pH) to minimize isomerization. Refer to protocols in peer-reviewed enzymology journals for reproducible workflows.

Q. How can researchers ensure the stereochemical purity of this compound during synthesis and analysis?

  • Methodological Answer : Use chiral GC columns or NMR spectroscopy to confirm stereochemistry. For GC, compare retention times with commercially available (Z)-isomer standards. In NMR, analyze coupling constants in the vinyl proton region (δ 5.0–5.5 ppm) to distinguish Z/E configurations. Validate purity by spiking experiments and replicate analyses to detect isomerization artifacts during sample preparation .

Q. What are the standard analytical techniques for quantifying this compound in complex biological matrices?

  • Methodological Answer : GC-MS with internal standards (e.g., deuterated analogs) is preferred for quantification. Calibration curves using serial dilutions of purified this compound should span expected concentrations. Data processing tools like LabSolutions 5.92 and R scripts (version 3.6.3+) enable peak integration and statistical validation. For lipid-rich matrices, perform lipid extraction (e.g., Folch method) prior to GC analysis to reduce interference .

Advanced Research Questions

Q. What experimental strategies can optimize the enzymatic production of this compound using engineered microbial strains?

  • Methodological Answer : Employ directed evolution or rational design to enhance photodecarboxylase activity. Screen mutant libraries under varying induction conditions (e.g., temperature, IPTG concentration). Use high-throughput GC to quantify alkene yields. Pair this with metabolomic profiling to identify bottlenecks in precursor availability. Optimize bioreactor parameters (e.g., dissolved O₂, agitation) to scale production while maintaining stereoselectivity .

Q. How can discrepancies in reported thermodynamic properties of this compound be systematically investigated?

  • Methodological Answer : Conduct comparative studies using standardized calorimetry (e.g., DSC) and vapor-pressure measurements. Validate purity of samples via GC-MS and NMR before analysis. Cross-reference data with computational predictions (e.g., DFT calculations for enthalpy of formation). Publish full experimental details (e.g., heating rates, calibration methods) to enable replication and identify sources of variability .

Q. What computational modeling approaches are effective in predicting the interaction mechanisms of this compound with lipid bilayers?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields like CHARMM36 or Martini can model insertion dynamics. Parameterize the (Z)-isomer’s geometry using quantum mechanical calculations (e.g., Gaussian09). Validate models against experimental data (e.g., fluorescence quenching assays). Use umbrella sampling to calculate free-energy profiles for bilayer penetration. Share simulation trajectories and scripts in open repositories for peer validation .

Methodological Considerations for Data Rigor

  • Handling Contradictory Data : Replicate experiments across independent labs using harmonized protocols. For GC-MS discrepancies, compare column types (e.g., polar vs. nonpolar) and detector calibration. Apply statistical tests (e.g., ANOVA) to assess inter-lab variability .
  • Data Presentation : Follow journal guidelines (e.g., ACS Style) for tables and figures. Include raw data in appendices with metadata (e.g., instrument settings, software versions) .
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.